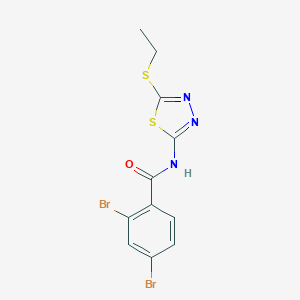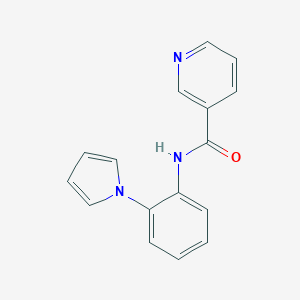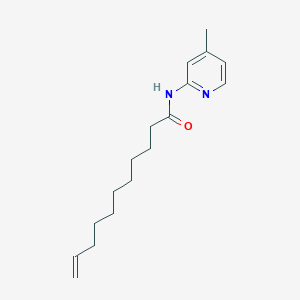
1-(3-Chloro-2-propenyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-propenyl)pyridinium is a chemical compound that is commonly known as CCP or 2-chloro-3-(pyridin-3-yl)prop-2-en-1-ylidene. It is a quaternary ammonium compound that has been widely studied for its potential use in scientific research applications.
Mécanisme D'action
The mechanism of action of CCP is not fully understood, but it is believed to involve the formation of a covalent bond between the pyridine ring and the nucleic acid base. This covalent bond results in a change in the electronic structure of the nucleic acid, leading to a fluorescence emission.
Biochemical and Physiological Effects:
CCP has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of CCP on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CCP is its high selectivity for single-stranded nucleic acids, making it a useful tool for the detection of nucleic acids in complex mixtures. However, CCP has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research involving CCP. One area of research could focus on the development of new synthesis methods that improve the solubility of CCP in aqueous solutions. Another area of research could focus on the use of CCP as a tool for the detection of specific nucleic acid sequences, such as those associated with disease states. Additionally, further studies are needed to fully understand the potential effects of CCP on living organisms, which could inform its potential use as a diagnostic or therapeutic agent.
Méthodes De Synthèse
The synthesis of CCP can be achieved through a variety of methods. One common method involves the reaction of 2-chloroacrylonitrile with pyridine in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-chloroacetyl chloride with pyridine in the presence of a base such as triethylamine. Both methods result in the formation of CCP as a yellow crystalline solid.
Applications De Recherche Scientifique
CCP has been studied for its potential use in a variety of scientific research applications. One area of research has focused on its use as a fluorescent probe for the detection of nucleic acids. CCP has been shown to selectively bind to single-stranded DNA and RNA, resulting in a fluorescence emission that can be detected using spectroscopic methods.
Propriétés
Formule moléculaire |
C8H9ClN+ |
|---|---|
Poids moléculaire |
154.61 g/mol |
Nom IUPAC |
1-[(E)-3-chloroprop-2-enyl]pyridin-1-ium |
InChI |
InChI=1S/C8H9ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-7H,8H2/q+1/b5-4+ |
Clé InChI |
QUUDEXMJIWWREL-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC=[N+](C=C1)C/C=C/Cl |
SMILES |
C1=CC=[N+](C=C1)CC=CCl |
SMILES canonique |
C1=CC=[N+](C=C1)CC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)
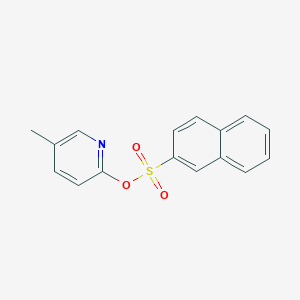
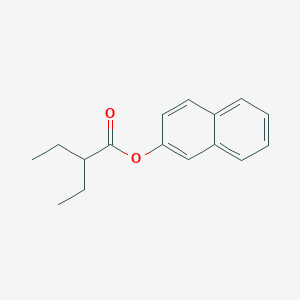
![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)
![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)

![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
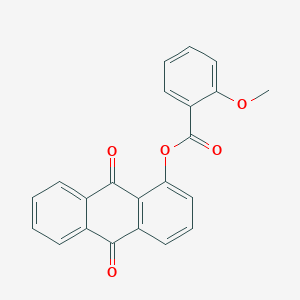
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)
